molecular formula C13H23NO3 B7965298 Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B7965298
M. Wt: 241.33 g/mol
InChI Key: RTLCPCOGXPWAQH-UHFFFAOYSA-N
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Description

Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group, a hydroxymethyl group, and an azabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the following steps:

    Formation of the Azabicyclo Octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by a series of functional group transformations to introduce the azabicyclo framework.

    Introduction of the Hydroxymethyl Group: This step often involves the hydroxylation of a precursor compound using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the hydroxylation and esterification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Used in studies to understand the interaction of bicyclic compounds with biological targets.

    Industrial Applications: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azabicyclo framework can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tropinone: A bicyclic ketone with a similar azabicyclo framework.

    Nortropinone: A derivative of tropinone with a different substitution pattern.

    8-Azabicyclo[3.2.1]octane Derivatives: Various derivatives with different functional groups attached to the azabicyclo framework.

Uniqueness

Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to the presence of the tert-butyl ester and hydroxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(7-14)11(9)8-15/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLCPCOGXPWAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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